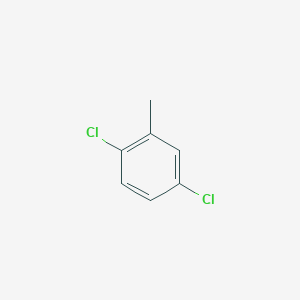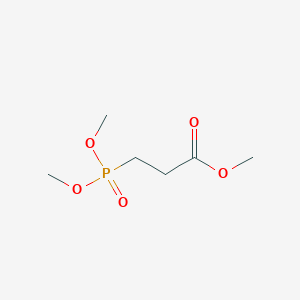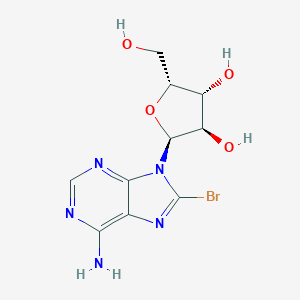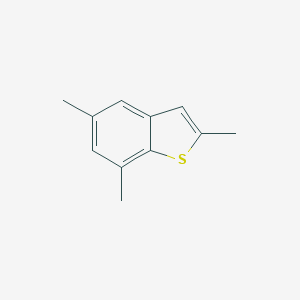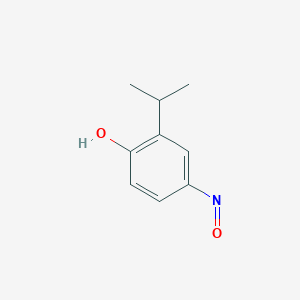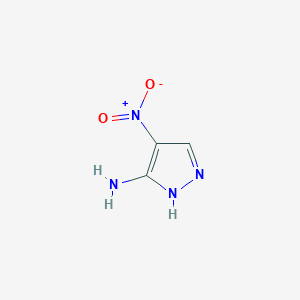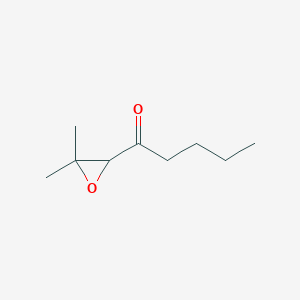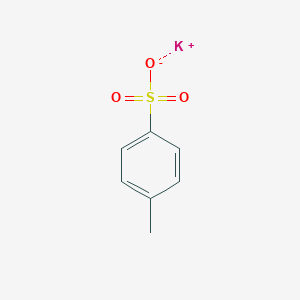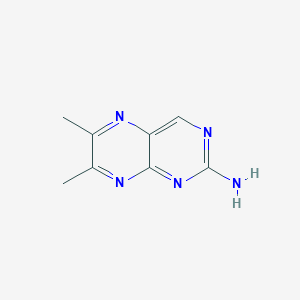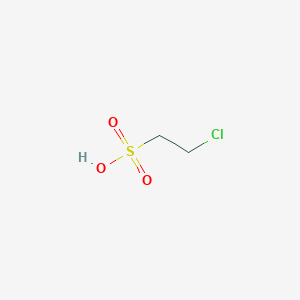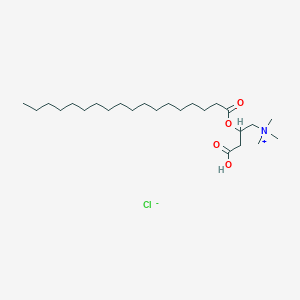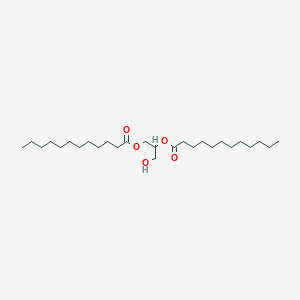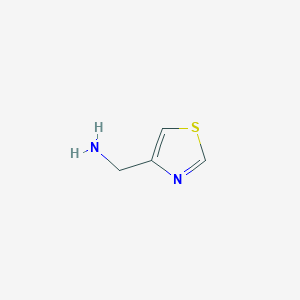
Thiazol-4-ylmethanamine
Vue d'ensemble
Description
Thiazol-4-ylmethanamine is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their pharmacological properties, particularly their interactions with various biological receptors. For instance, certain thiazol-4-ylmethanamine derivatives have been found to possess dopaminergic properties, acting as dopamine agonists with potential applications in the central nervous system . Additionally, thiazol-4-ylmethanamine derivatives have been synthesized and evaluated for their histaminergic H1-receptor activities, with varying degrees of agonistic and antagonistic effects .
Synthesis Analysis
The synthesis of thiazol-4-ylmethanamine derivatives involves various chemical reactions and techniques. For example, the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has been described, yielding compounds with pronounced central nervous system effects . Another study reported the synthesis of a thiazol-4-ylmethanamine derivative with antitumor activity, which was achieved through the reduction of a precursor compound using sodium borohydride (NaBH4) . The synthesis of chiral spirooxindole-based 4-thiazolidinone, a related structure, was accomplished through an asymmetric formal [3+2] annulation process .
Molecular Structure Analysis
The molecular structure of thiazol-4-ylmethanamine derivatives has been characterized using various analytical techniques. X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations have been employed to investigate the solid-state structure of these compounds . Single-crystal X-ray diffraction has also been used to determine the crystal structure of specific derivatives, revealing details such as space group, cell dimensions, and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
Thiazol-4-ylmethanamine derivatives participate in a range of chemical reactions. The dopaminergic properties of these compounds are attributed to their ability to bind to dopamine receptors and influence neurotransmitter synthesis and neuronal firing . The antitumor activity of certain derivatives is likely due to their interactions with cellular targets, as evidenced by their inhibitory effects on the Hela cell line . The synthesis of chiral 4-thiazolidinone derivatives involves a catalytic formal [3+2] annulation reaction, demonstrating the versatility of thiazol-4-ylmethanamine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazol-4-ylmethanamine derivatives have been studied through various spectroscopic and thermal analysis methods. Techniques such as FT-IR, NMR (1H and 13C), UV-Vis spectroscopy, and TG/DTA thermal analysis have been used to characterize these compounds . Theoretical analyses, including DFT calculations, have provided insights into the vibrational modes, chemical shift values, and electronic properties of the molecules . These studies contribute to a deeper understanding of the stability and reactivity of thiazol-4-ylmethanamine derivatives.
Applications De Recherche Scientifique
-
Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
- Thiazoles have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary. For instance, some thiazole derivatives have shown promising results in preclinical or clinical trials for various diseases .
-
Green Chemistry
- Thiazoles have been synthesized using green chemistry approaches . These approaches include the use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis .
- The methods of application or experimental procedures involve replacing conventional toxic chemicals and solvents with greener and safer alternatives .
- The results or outcomes obtained include the successful synthesis of thiazoles and their derivatives using environmentally friendly methods .
-
Fungicidal Activities
- A series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, which include Thiazol-4-ylmethanamine, were designed, synthesized, and evaluated for their fungicidal activities .
- The methods of application or experimental procedures involved the synthesis of these derivatives and their testing against various fungi .
- The results or outcomes obtained are not specified in the source .
-
Antibacterial Activity
- Thiazole and its derivatives show significant antibacterial activity against various bacteria and pathogens .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against various bacteria .
- The results or outcomes obtained are not specified in the source .
-
Anticancer, Anti-tuberculous, Antioxidant, and Anti-inflammatory Activities
- Thiazole and its derivatives show significant anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for these activities .
- The results or outcomes obtained are not specified in the source .
-
Synthesis of Drug Molecules
- In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as drug molecules with lesser side effects .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing for their biological activity .
- Some thiazole derivatives have shown promising results in preclinical or clinical trials for various diseases .
-
Fungicidal Activities
- A series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives were designed, synthesized, and evaluated for their fungicidal activities .
- The methods of application or experimental procedures involved the synthesis of these derivatives and their testing against various fungi .
- The results indicated that this series of compounds were sensitive to C. lunata, B. cinerea, and S. sclerotiorum .
-
Antimicrobial Activity
-
Synthesis of α-Aminophosphonate Derivatives
- Two series of 12 novel α-aminophosphonate derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized .
- The methods of application or experimental procedures involved the synthesis of these derivatives .
- The results or outcomes obtained are not specified in the source .
Safety And Hazards
Thiazol-4-ylmethanamine has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
1,3-thiazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQTUUFQKDATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567726 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-4-ylmethanamine | |
CAS RN |
16188-30-0 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



